molecular formula C18H14N2O5S2 B2770107 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 796100-91-9

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No.: B2770107
CAS No.: 796100-91-9
M. Wt: 402.44
InChI Key: OTNVBCIAUUSBCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a complex organic compound that features a benzodioxole ring, a thiazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea.

    Coupling Reactions: The benzodioxole and thiazole intermediates are then coupled using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Benzamide Group: The final step involves the reaction of the intermediate with 4-(methylsulfonyl)benzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or thiazoles.

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling and cancer cell proliferation.

    Pathways Involved: It affects pathways related to cell cycle regulation, apoptosis, and DNA repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylsulfonyl)aniline
  • N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylsulfonyl)phenylacetamide

Uniqueness

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzodioxole and thiazole rings contribute to its stability and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H18N2O4S
  • CAS Number : Not specified in the sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the thiazole ring through reactions involving thioamides and halides. Subsequent steps introduce the benzamide and benzo[d][1,3]dioxol moieties under controlled conditions to ensure proper functional group positioning.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. It has been evaluated against various cancer cell lines, demonstrating significant inhibitory effects:

Cell Line IC50 (µM) Notes
HeLa2.07 ± 0.88Potent activity observed
A5493.52 ± 0.49Effective against lung cancer
MCF-72.55 ± 0.34Notable activity in breast cancer

These results suggest that the compound may act as a selective inhibitor of cancer cell proliferation while exhibiting minimal toxicity towards normal cells .

The proposed mechanism of action for this compound involves modulation of specific signaling pathways associated with cancer cell growth and survival. The compound has shown to inhibit the activity of epidermal growth factor receptor (EGFR), a common target in cancer therapy .

Additionally, studies indicate that it may induce apoptosis in cancer cells through mitochondrial pathways, affecting proteins such as Bax and Bcl-2, which are critical regulators of apoptosis .

Case Studies and Research Findings

Several research articles have reported on derivatives and analogs of this compound, emphasizing their biological activities:

  • EGFR Inhibition : A study demonstrated that similar compounds exhibited strong inhibition of EGFR kinase activity in vitro, correlating with their antiproliferative effects against high EGFR-expressing cancer cell lines .
  • Cytotoxicity Assessment : In a comparative study involving various thiazole derivatives, compounds structurally related to this compound were tested for cytotoxicity against both cancerous and normal cell lines. The results showed selective toxicity towards cancer cells with IC50 values significantly lower than those for normal cells .
  • Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound to various molecular targets, providing insights into its potential as a lead compound for further drug development .

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S2/c1-27(22,23)13-5-2-11(3-6-13)17(21)20-18-19-14(9-26-18)12-4-7-15-16(8-12)25-10-24-15/h2-9H,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNVBCIAUUSBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.